(2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide

Antimicrobial SAR N-arylcinnamamide MRSA

(2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide (Compound 1a) is the simplest member of the 4-chlorocinnamanilide class, bearing no substituents on the N-phenyl ring. It was synthesized and fully characterized as part of a 36-compound library designed to explore the antimicrobial and antiplasmodial structure-activity relationships of chlorinated N-arylcinnamamides.

Molecular Formula C15H12ClNO
Molecular Weight 257.71 g/mol
Cat. No. B12096888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-chlorophenyl)-N-phenylprop-2-enamide
Molecular FormulaC15H12ClNO
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H12ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+
InChIKeySKAAIEVEVCBTTH-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide: A Foundational Reference Standard for Chlorinated N-Arylcinnamamide SAR


(2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide (Compound 1a) is the simplest member of the 4-chlorocinnamanilide class, bearing no substituents on the N-phenyl ring. It was synthesized and fully characterized as part of a 36-compound library designed to explore the antimicrobial and antiplasmodial structure-activity relationships of chlorinated N-arylcinnamamides. [1] The compound serves as the unsubstituted parent scaffold against which all ring-substituted analogs are compared, providing the essential baseline for understanding how N-aryl substitution patterns influence lipophilicity, biological potency, and cytotoxicity. [2]

Why Unsubstituted (2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide Cannot Be Replaced by Active Analogs in SAR Studies


Within the chlorinated N-arylcinnamamide series, biological activity is exquisitely dependent on N-phenyl ring substitution. While analogs bearing 3,5-bis(trifluoromethyl) or 3-CF₃ groups on the N-phenyl ring achieve submicromolar MIC values against MRSA and IC₅₀ values below 5 µM against Plasmodium falciparum, the unsubstituted parent compound 1a remains essentially inactive (MIC ≥ 256 µg/mL; antiplasmodial IC₅₀ > 30 µM). [1] This dramatic potency difference—spanning over two orders of magnitude—demonstrates that 1a is irreplaceable as the negative control and reference baseline for any quantitative structure-activity relationship (QSAR) or property-mapping study. No substituted analog can fulfill the role of establishing the zero-substitution reference point for logk lipophilicity, electronic Hammett σ baseline, or cytotoxicity threshold against which substituent contributions are calculated. [2]

Quantitative Differentiation Evidence for (2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide Against Closest Analogs


Antibacterial Inactivity of 1a vs. Substituted Analogs: Establishing the MIC Baseline for Gram-Positive SAR

Compound 1a (the target compound, R = H on N-phenyl) was tested against Staphylococcus aureus ATCC 29213, methicillin-resistant S. aureus (MRSA) clinical isolates, Enterococcus faecalis, and vancomycin-resistant E. faecalis. It showed no antibacterial activity, with MIC ≥ 256 µg/mL against all tested strains. In contrast, its close analog 1q (R = 3,5-bis(trifluoromethyl) on N-phenyl) demonstrated submicromolar MIC values against the same S. aureus and MRSA panels, and was the most potent compound in series 1. [1] The clinically used comparator ampicillin showed MIC values that the active analogs matched or bettered, while 1a remained inactive. [1]

Antimicrobial SAR N-arylcinnamamide MRSA

Antiplasmodial Inactivity of 1a vs. Dichloro and Trifluoromethyl Analogs: Defining the IC₅₀ Baseline for Antimalarial Screening

In a panel of 34 chlorinated N-arylcinnamamides screened against chloroquine-sensitive P. falciparum 3D7/MRA-102, 23 compounds showed IC₅₀ < 30 µM. Compound 1a (unsubstituted N-phenyl) was not among the active compounds, indicating IC₅₀ > 30 µM. By comparison, the most potent analog 2p (3,4-dichloro substitution on the cinnamoyl ring plus 3,5-bis(trifluoromethyl) on N-phenyl) showed IC₅₀ = 1.6 µM, and analog 1p (4-chloro on cinnamoyl ring plus 3,5-bis(trifluoromethyl) on N-phenyl) showed IC₅₀ = 2.5 µM. [1] Chloroquine itself shows a distinctly different structural scaffold from the cinnamamide series, as confirmed by low Tanimoto coefficients in similarity mapping. [1]

Antiplasmodial SAR Plasmodium falciparum Arginase inhibition

Experimentally Determined Lipophilicity (logk) of 1a as the Zero-Substitution Reference for ADMET Property Mapping

The lipophilicity (logk) of compound 1a was experimentally determined via RP-HPLC and serves as the reference point for understanding how N-aryl substituents increment lipophilicity in the chlorocinnamanilide series. The 2022 study reported that logk values correlate with both antimicrobial and cytotoxic activity, with higher lipophilicity generally conferring greater potency until an optimal ceiling is reached. The 2023 antiplasmodial study confirmed that active compounds cluster at higher logk values, and that 1a anchors the low-lipophilicity extreme of the dataset. [1] This makes 1a indispensable for any computational ADMET model that uses calculated clogP or experimental logk as a descriptor for cinnamamide library design. [2]

Lipophilicity ADMET Chromatographic hydrophobicity

Comprehensive Physicochemical Characterization Data for 1a as a Definitive Analytical Reference Standard

Compound 1a has been fully characterized by melting point (164–167 °C), IR spectroscopy (3275, 1656, 1624, 1597 cm⁻¹), ¹H-NMR (DMSO-d₆, full assignment from δ 10.23 to 6.84 ppm), ¹³C-NMR (DMSO-d₆, δ 163.3 to 119.2 ppm), and HR-MS (calculated [M-H]⁻ 256.0535 m/z, found 256.0530 m/z). [1] The synthesis protocol yields 63% via microwave-assisted PCl₃-mediated coupling in chlorobenzene. [1] This level of characterization specificity surpasses what is typically available for custom-synthesized analogs, establishing 1a as the most rigorously authenticated reference compound in the 4-chlorocinnamanilide series for identity confirmation in compound management workflows.

Analytical chemistry Reference standard Structural confirmation

Procurement-Driven Application Scenarios for (2E)-3-(4-Chlorophenyl)-N-phenylprop-2-enamide


SAR Baseline Compound for Quantitative Structure-Activity Relationship (QSAR) Model Building

In any computational or experimental QSAR study of chlorinated N-arylcinnamamides, 1a serves as the mandatory zero-substitution reference. Its MIC ≥ 256 µg/mL against S. aureus and MRSA, and IC₅₀ > 30 µM against P. falciparum, provide the activity floor against which substituent contributions (ΔpMIC, ΔpIC₅₀) are calculated for analogs 1i, 1p, 1q, 2p, etc. Its experimentally determined logk value anchors the lipophilicity axis of the property-activity landscape. [1] [2] Without 1a in the training set, QSAR models lack a calibrated intercept and cannot reliably predict potency gains from N-aryl substitution.

Negative Control for Antimicrobial and Antiplasmodial Screening Cascades

Because 1a is demonstrated to be inactive (MIC ≥ 256 µg/mL against all gram-positive strains tested; antiplasmodial IC₅₀ > 30 µM), it is the ideal negative control for primary and secondary screening assays. It validates that observed activity in active analogs is due to specific N-aryl substitution rather than non-specific effects of the cinnamamide scaffold itself. Its lack of cytotoxicity on THP-1, SW982, and primary porcine macrophages further supports its use as a clean negative control without confounding cell-viability artifacts. [1] [2]

Analytical Reference Standard for Compound Management and Quality Control

The comprehensive spectroscopic characterization of 1a—including melting point (164–167 °C), IR, ¹H-NMR, ¹³C-NMR (full assignment), and HR-MS with < 2 ppm mass accuracy—establishes it as the most rigorously defined identity standard in the 4-chlorocinnamanilide class. Compound management facilities can use 1a to validate LC-MS, NMR, and IR instrumentation performance, to confirm the identity of incoming synthetic batches via spectral overlay, and to benchmark purity assessment methods across the cinnamamide scaffold family. [1]

Scaffold Reference for Fragment-Based Drug Design and Library Enumeration

As the simplest member of the series with no N-aryl decoration, 1a defines the minimal pharmacophore of the 4-chlorocinnamanilide class. Medicinal chemistry teams enumerating virtual libraries or conducting fragment-based screening can use 1a as the core scaffold for R-group enumeration, with its logk and biological inactivity data providing the baseline from which all virtual compound property profiles are derived. Its established synthetic accessibility (63% yield, microwave-assisted protocol) further supports its role as the starting material for parallel synthesis of focused analog libraries. [1]

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